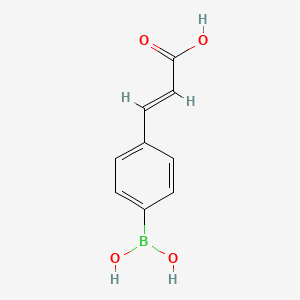

4-(Carboxyvin-2-YL)phenylboronic acid

Description

Properties

IUPAC Name |

(E)-3-(4-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159896-15-8 | |

| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Carboxyvin-2-YL)phenylboronic acid, systematically known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is a functionalized arylboronic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a carboxyvinyl group, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a promising candidate for various biomedical applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers and professionals in drug development.

Core Chemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₉BO₄ and a molecular weight of approximately 191.98 g/mol .[1][2] Key identifiers for this compound are provided in the table below.

| Property | Value |

| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid |

| CAS Number | 159896-15-8 |

| Molecular Formula | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol |

| Melting Point | 187-193 °C |

Solubility

Qualitative data indicates that this compound is slightly soluble in water and soluble in various organic solvents, including ethanol and dimethyl sulfoxide (DMSO).[3] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The presence of both a carboxylic acid and a boronic acid group suggests that the solubility is pH-dependent.

Acidity (pKa)

Stability

Boronic acids are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[8][9] The stability of phenylboronic acids can be influenced by substituents on the aromatic ring.[10] Intramolecular coordination, for instance from an ortho-carboxyl group, has been shown to dramatically increase oxidative stability.[9] While this compound has a para-substituent and thus lacks this intramolecular stabilization, its stability under various thermal and oxidative conditions is a critical parameter for its storage and application, particularly in biological systems. Phenylboronic acids can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is often reversible.[11]

Synthesis and Characterization

Synthesis

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate followed by acidic hydrolysis. For this compound, a plausible synthetic pathway would involve the Heck or Suzuki-Miyaura coupling of a protected 4-bromocinnamic acid derivative with a diboron reagent, followed by deprotection.

Illustrative Synthetic Workflow:

A detailed experimental protocol for the synthesis of a related compound, 4-carboxyphenylboronic acid, involves the hydrolysis of (4-(diisopropylcarbamyl)phenyl)boronic acid.[8] Another general method for preparing substituted phenylboronic acids involves the reaction of the corresponding arylmagnesium chloride with a borate ester.[12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show signals for the vinyl protons, the aromatic protons, the carboxylic acid proton, and the boronic acid protons. The vinyl protons would appear as doublets with a large coupling constant characteristic of a trans-alkene. The aromatic protons would likely appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid and boronic acid protons are typically broad singlets and may exchange with deuterium in deuterated solvents. For a similar compound, 3-phenylpropionic acid, the carboxylic acid proton appears as a singlet at 11.05 ppm in DMSO-d₆.[13]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the vinyl carbons, and the aromatic carbons, including the carbon atom bonded to the boron, which may be broadened due to quadrupolar relaxation. For 3-phenylpropionic acid, the carbonyl carbon appears at 177.76 ppm.[13]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid and boronic acid hydroxyl groups would be expected in the region of 3500-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be observed in the 1650-1450 cm⁻¹ region. The B-O stretching vibrations typically appear in the 1380-1310 cm⁻¹ range.[4]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14] Fragmentation of the vinyl group and the phenylboronic acid moiety would also be expected.

Reactivity and Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic acid, this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and conjugated systems, which are common scaffolds in pharmaceuticals.[15][16][17][18]

General Suzuki-Miyaura Coupling Workflow:

A general experimental procedure for a Suzuki-Miyaura coupling involves mixing the boronic acid, the halide or triflate, a palladium catalyst, and a base in a suitable solvent, followed by heating.[15] Microwave-assisted protocols can often accelerate these reactions.[17]

Role in Drug Delivery and Cancer Therapy

Phenylboronic acids have emerged as important moieties in drug delivery and targeted cancer therapy due to their ability to form reversible covalent bonds with diols.[19] This property allows them to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[10][20][21][22]

The this compound molecule can be utilized as a targeting ligand, a linker, or a component of a larger drug delivery system. For instance, it can be conjugated to nanoparticles, polymers, or directly to drug molecules to facilitate their targeted delivery to tumor sites.[6][7][20][23][24][25][26] Phenylboronic acid-based systems can also be designed to be responsive to the acidic tumor microenvironment, triggering drug release at the target site.[7]

Signaling Pathway Interactions:

Phenylboronic acid and its derivatives have been shown to inhibit signaling pathways involved in cancer cell migration.[15] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII in metastatic prostate cancer cells.[15] This inhibition of key signaling nodes involved in cytoskeletal dynamics and cell motility highlights the potential of phenylboronic acid derivatives as anti-metastatic agents.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a vinyl linker provides multiple avenues for chemical modification and functionalization. While further research is needed to fully elucidate its quantitative chemical properties and biological activity, its role as a building block in Suzuki-Miyaura coupling and its potential for targeted drug delivery make it a compound of considerable interest for researchers and scientists in the pharmaceutical industry. The ability of phenylboronic acids to interact with key signaling pathways in cancer cells further underscores the importance of exploring derivatives like this compound for the development of novel therapeutic strategies.

References

- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. researchgate.net [researchgate.net]

- 19. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 20. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. impressions.manipal.edu [impressions.manipal.edu]

- 24. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Enhancing anti-cancer potential by delivering synergistic drug combinations via phenylboronic acid modified PLGA nanoparticles through ferroptosis-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxyvin-2-YL)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Carboxyvin-2-YL)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, methods for purification, and a summary of its key characterization data.

Introduction

This compound, also known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is an organic compound featuring both a boronic acid and a cinnamic acid moiety. This bifunctional nature makes it a versatile reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the carboxyvinylphenyl group into complex molecules. Its applications span the development of novel pharmaceuticals, fluorescent probes, and advanced materials.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-formylphenylboronic acid with malonic acid in the presence of a basic catalyst, followed by decarboxylation.

Synthetic Pathway

Caption: Knoevenagel-Doebner condensation for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Formylphenylboronic acid

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylphenylboronic acid (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (10 volumes).

-

Catalyst Addition: To the solution, add piperidine (0.1 equivalents) as a catalyst.

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉BO₄ | [1][2][3] |

| Molecular Weight | 191.98 g/mol | [1][3] |

| Melting Point | 187-193 °C | [3] |

| Appearance | White to off-white solid | |

| CAS Number | 159896-15-8 | [1][2][3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the vinyl protons with their characteristic coupling constant for the trans configuration, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the vinyl carbons, the carboxyl carbon, and the carbon atom attached to the boron.

-

¹¹B NMR: The boron NMR spectrum provides information about the chemical environment of the boron atom.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands include:

-

O-H stretch of the carboxylic acid and boronic acid.

-

C=O stretch of the carboxylic acid.

-

C=C stretch of the vinyl group.

-

B-O stretch of the boronic acid.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound serves as a critical intermediate in the synthesis of a wide array of organic molecules with potential biological activity. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the facile introduction of a functionalized aromatic ring into drug candidates.[4][5] The carboxylic acid and boronic acid moieties also offer sites for further chemical modification, enabling the generation of diverse compound libraries for screening.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed.[1][3] For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced characterization techniques.

References

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (2E)-3-(4-boronophenyl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(4-boronophenyl)prop-2-enoic acid , a cinnamic acid derivative featuring a boronic acid functional group, stands as a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural motifs—a reactive α,β-unsaturated carboxylic acid and a versatile boronic acid—offer a dual functionality that is highly valuable in the design and synthesis of novel therapeutic agents and complex organic molecules. This guide provides an in-depth overview of its synthesis, potential applications, and the experimental methodologies relevant to its use.

IUPAC Name

The correct and systematic IUPAC name for the compound is (2E)-3-(4-boronophenyl)prop-2-enoic acid .

Physicochemical Properties (Predicted and Analog-Based)

| Property | Predicted/Analog-Based Value | Reference |

| Molecular Formula | C₉H₉BO₄ | - |

| Molecular Weight | 191.98 g/mol | - |

| Melting Point (°C) | Likely in the range of 170-200, similar to related compounds. | Based on[] |

| Boiling Point (°C) | Expected to be over 300, with decomposition. | Based on[] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | General knowledge |

| pKa | Estimated to be around 4.5 for the carboxylic acid. | General knowledge |

Synthesis and Experimental Protocols

The synthesis of (2E)-3-(4-boronophenyl)prop-2-enoic acid can be approached through several synthetic strategies. A plausible and efficient method would be a Perkin reaction or a Knoevenagel-Doebner condensation, followed by a borylation step, or by utilizing a pre-functionalized starting material in a condensation reaction.

Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a base.

Experimental Protocol: Synthesis of (2E)-3-(4-boronophenyl)prop-2-enoic acid via Knoevenagel-Doebner Condensation

Materials:

-

4-formylphenylboronic acid

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-formylphenylboronic acid (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.

-

To this solution, add pyridine (2.5 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (2E)-3-(4-boronophenyl)prop-2-enoic acid.

Logical Relationship of the Synthesis

Caption: A diagram illustrating the key reactants and conditions for the synthesis of the target compound.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of (2E)-3-(4-boronophenyl)prop-2-enoic acid makes it a valuable tool for researchers.

1. Enzyme Inhibition:

Boronic acids are well-known for their ability to act as inhibitors of serine proteases and other enzymes.[4] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, mimicking the transition state of the catalyzed reaction. This makes (2E)-3-(4-boronophenyl)prop-2-enoic acid a candidate for screening as an inhibitor of various enzymes implicated in disease.

Signaling Pathway of a Hypothetical Boronic Acid-Based Serine Protease Inhibitor

Caption: A diagram showing the interaction of a boronic acid inhibitor with a serine protease active site.

2. Suzuki-Miyaura Cross-Coupling Reactions:

(2E)-3-(4-boronophenyl)prop-2-enoic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides. This enables the synthesis of more complex molecules with potential therapeutic applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of (2E)-3-(4-boronophenyl)prop-2-enoic acid with an Aryl Halide

Materials:

-

(2E)-3-(4-boronophenyl)prop-2-enoic acid (1 equivalent)

-

Aryl halide (e.g., 4-bromopyridine, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of toluene and water)

-

Ethyl acetate

-

Brine

Procedure:

-

To a degassed mixture of toluene and water, add (2E)-3-(4-boronophenyl)prop-2-enoic acid, the aryl halide, and the base.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. 3-(4-Acetylphenyl)prop-2-enoic acid | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(carboxyvin-2-YL)phenylboronic acid, also known as 4-(trans-2-carboxyvinyl)phenylboronic acid. It details its molecular structure, chemical properties, and potential applications, with a focus on its relevance to drug development and biochemical research. This document synthesizes available data to offer a valuable resource for professionals in the field.

Molecular Structure and Properties

4-(trans-2-Carboxyvinyl)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a trans-carboxyvinyl group. This unique structure combines the versatile reactivity of boronic acids with the potential for extended conjugation and specific interactions conferred by the carboxyvinyl group.

Chemical Identifiers:

-

IUPAC Name: (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid

-

Synonyms: 4-(trans-2-Carboxyvinyl)phenylboronic acid, 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid[1]

-

CAS Number: 159896-15-8[1]

-

Molecular Formula: C₉H₉BO₄[2]

-

Molecular Weight: 191.98 g/mol [1]

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 187-193 °C | |

| SMILES String | OB(O)c1ccc(\C=C\C(O)=O)cc1 | |

| InChI | 1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |

| InChI Key | IEMLKNHGGSYOMP-ZZXKWVIFSA-N |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 4-(trans-2-carboxyvinyl)phenylboronic acid is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the palladium-catalyzed cross-coupling of a protected 4-halocinnamic acid derivative with a diboron reagent, followed by deprotection. A general representation of this synthetic approach is provided below.

Caption: Plausible synthetic route to 4-(trans-2-carboxyvinyl)phenylboronic acid.

This protocol is a general representation for the synthesis of an aryl boronic acid pinacol ester, a key intermediate in the plausible synthesis of the target molecule.[3]

-

Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and a base, typically potassium acetate (1.5 mmol).

-

Solvent Addition: Anhydrous solvent, such as dioxane or toluene (5 mL), is added to the vessel.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl boronic acid pinacol ester.

-

Hydrolysis: The resulting pinacol ester is then subjected to hydrolysis, for instance, by treatment with an aqueous acid, to afford the final boronic acid.

Applications in Drug Development and Research

Phenylboronic acids are a class of compounds with significant interest in medicinal chemistry and drug development. Their utility stems from their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules, including carbohydrates and certain amino acid side chains.

Phenylboronic acid and its derivatives have been shown to act as inhibitors of various enzymes and can modulate cellular signaling pathways. For instance, phenylboronic acid has been demonstrated to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[2][4] This inhibition can disrupt downstream signaling cascades that are crucial for cancer cell migration and proliferation.[2][4]

The diagram below illustrates the inhibitory effect of a generic phenylboronic acid on the Rho GTPase signaling pathway.

Caption: Phenylboronic acid's inhibitory effect on the Rho GTPase pathway.

4-(trans-2-Carboxyvinyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryl and vinyl-aryl structures that are common in pharmaceuticals.[5][6]

This protocol provides a general procedure for the coupling of an aryl boronic acid with an aryl halide.

-

Reaction Setup: A reaction flask is charged with the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, commonly an aqueous solution of sodium carbonate (2 M, 2.0 mmol).

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the flask.

-

Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere for 4-12 hours, with the reaction progress monitored by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired coupled product.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

References

- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzeneboronic Acid (CAS Number 159896-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyvinyl)benzeneboronic acid, also known by its IUPAC name (E)-3-(4-boronophenyl)prop-2-enoic acid, is a phenylboronic acid derivative with significant interest in the field of medicinal chemistry. Its primary recognition stems from its activity as an inhibitor of AmpC β-lactamase, a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Chemical and Physical Properties

4-(2-Carboxyvinyl)benzeneboronic acid is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 159896-15-8 | |

| Molecular Formula | C₉H₉BO₄ | |

| Molecular Weight | 191.98 g/mol | |

| Melting Point | 222-224 °C | |

| Boiling Point | 439.0±55.0 °C (Predicted) | |

| Appearance | Solid | |

| Solubility | Soluble in methanol. | [1] |

Synthesis

The synthesis of 4-(2-carboxyvinyl)benzeneboronic acid can be achieved through several synthetic routes, with the Heck reaction and Suzuki coupling being prominent methods for forming the carbon-carbon bond between the phenyl ring and the vinyl group. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis via Heck Reaction

This protocol describes a potential synthesis route based on the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Materials:

-

4-Bromophenylboronic acid

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromophenylboronic acid (1 equivalent) and acrylic acid (1.2 equivalents) in acetonitrile is added triethylamine (3 equivalents).

-

Palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents) are then added to the mixture.

-

The reaction mixture is heated to reflux and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is acidified with 1M HCl and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 4-(2-carboxyvinyl)benzeneboronic acid.

References

In-Depth Technical Guide: Physicochemical Properties of 4-(E-2-Carboxyvinyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(E-2-Carboxyvinyl)phenylboronic acid, a bifunctional molecule incorporating both a boronic acid and a carboxylic acid moiety linked by a vinyl spacer, is a compound of increasing interest in medicinal chemistry and materials science. Its structural features suggest potential applications in areas such as targeted drug delivery, sensing, and polymer chemistry. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and related characteristics of 4-(E-2-Carboxyvinyl)phenylboronic acid and its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(E-2-Carboxyvinyl)phenylboronic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BO₄ | [1][2] |

| Molecular Weight | 191.98 g/mol | [1][2] |

| Melting Point | 187-193 °C | [2] |

| CAS Number | 159896-15-8 | [1][2] |

Solubility Profile

To provide a reasonable estimation, the table below summarizes the reported solubility of closely related carboxyphenylboronic acids.

| Compound | Solvent | Solubility | Source |

| 4-Carboxyphenylboronic acid | Water | 25 g/L | [4] |

| 3-Carboxyphenylboronic acid | Water | 2.5 g/100 mL (25 g/L) | [5][6] |

| 3-Carboxyphenylboronic acid | DMSO | Slightly soluble | [5][6] |

| 3-Carboxyphenylboronic acid | Methanol | Slightly soluble | [5][6] |

Based on these analogs, 4-(E-2-Carboxyvinyl)phenylboronic acid is anticipated to have moderate aqueous solubility, which can be enhanced at higher pH values due to the deprotonation of the carboxylic acid and boronic acid groups. Its solubility in polar organic solvents such as methanol, ethanol, and DMSO is expected to be significant.

Acidity Constant (pKa)

The pKa values of both the carboxylic acid and the boronic acid moieties are crucial for understanding the ionization state and, consequently, the solubility of 4-(E-2-Carboxyvinyl)phenylboronic acid at different pH levels. While the experimental pKa for the target compound has not been reported, a predicted pKa value for the structurally similar 3-carboxyphenylboronic acid is available.

| Compound | pKa (predicted) | Source |

| 3-Carboxyphenylboronic acid | 4.21 | [5][6] |

This predicted pKa for the carboxylic acid group suggests that the compound will be predominantly in its carboxylate form at physiological pH. The pKa of the boronic acid group in phenylboronic acids typically ranges from 8 to 9, indicating that it will exist in equilibrium between the neutral boronic acid and the anionic boronate form at physiological pH.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound in an aqueous buffer is the shake-flask method.

Methodology:

-

Preparation: An excess amount of solid 4-(E-2-Carboxyvinyl)phenylboronic acid is added to a vial containing an aqueous buffer of a specific pH.

-

Equilibration: The resulting slurry is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Synthesis of Carboxyphenylboronic Acids

The synthesis of carboxyphenylboronic acids often involves the hydrolysis of the corresponding cyanophenylboronic acid. A representative protocol for the synthesis of 3-carboxyphenylboronic acid is described below.[5]

Methodology:

-

Reaction Setup: 3-Cyanophenylboronic acid is suspended in ethylene glycol.

-

Base Addition: Potassium hydroxide is added to the suspension.

-

Heating: The reaction mixture is heated to 175°C and maintained for 3 hours.

-

Quenching and Precipitation: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to 2-3 with hydrochloric acid to precipitate the product.

-

Isolation: The crystalline 3-carboxyphenylboronic acid is collected by filtration, washed with water, and dried.

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant attention in cancer research due to their ability to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery.

Recent studies have elucidated some of the signaling pathways affected by phenylboronic acids in cancer cells. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of RhoA, Rac1, and Cdc42, key regulators of the actin cytoskeleton.[7][8] Furthermore, boric acid, the parent compound of organoboronic acids, has been found to induce apoptosis in human colon cancer cells through the TNF signaling pathway.[9]

The presence of the carboxyvinyl group in 4-(E-2-Carboxyvinyl)phenylboronic acid provides a versatile handle for conjugation to other molecules, such as fluorescent probes or therapeutic agents, further enhancing its potential in biological applications.

Conclusion

4-(E-2-Carboxyvinyl)phenylboronic acid is a promising compound with potential applications in various scientific fields. While direct quantitative data on its solubility is limited, analysis of its structural analogs suggests moderate aqueous solubility that is likely pH-dependent, and good solubility in polar organic solvents. The presence of both a carboxylic acid and a boronic acid group offers opportunities for pH-mediated solubility control and chemical modification. Further experimental investigation into the precise solubility profile and pKa values of this compound is warranted to facilitate its full potential in research and drug development. The emerging understanding of the biological activities of phenylboronic acids in cancer-related signaling pathways highlights the potential of 4-(E-2-Carboxyvinyl)phenylboronic acid as a valuable scaffold for the design of novel therapeutic and diagnostic agents.

References

- 1. scbt.com [scbt.com]

- 2. 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8 [sigmaaldrich.com]

- 3. d-nb.info [d-nb.info]

- 4. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-Carboxyphenylboronic acid CAS#: 25487-66-5 [m.chemicalbook.com]

- 6. 25487-66-5 CAS MSDS (3-Carboxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration | Semantic Scholar [semanticscholar.org]

- 9. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-(Carboxyvin-2-YL)phenylboronic acid, more systematically named (E)-3-(4-boronophenyl)prop-2-enoic acid. The information herein is compiled from established principles of spectroscopic analysis for its constituent functional groups. This document is intended to serve as a reference for the characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (E)-3-(4-boronophenyl)prop-2-enoic acid

-

Synonyms: this compound, 4-(trans-2-Carboxyvinyl)phenylboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid

-

CAS Number: 159896-15-8[1]

-

Molecular Formula: C₉H₉BO₄[1]

-

Molecular Weight: 191.98 g/mol

-

Appearance: Expected to be a solid.

-

Melting Point: 187-193 °C

Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of its functional groups: a para-substituted benzene ring, a trans-vinylic group, a carboxylic acid, and a boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |

| ~7.8 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.6 | Doublet | 2H | Ar-H (ortho to -CH=CH-) |

| ~7.5 | Doublet (J ≈ 16 Hz) | 1H | Ar-CH=CH- |

| ~6.5 | Doublet (J ≈ 16 Hz) | 1H | Ar-CH=CH- |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | Ar-CH=CH- |

| ~138 | Ar-C (para to -CH=CH-) |

| ~135 | Ar-C (ipso, attached to -B(OH)₂) |

| ~130 | Ar-CH (ortho to -B(OH)₂) |

| ~128 | Ar-CH (ortho to -CH=CH-) |

| ~120 | Ar-CH=CH- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic acid dimer and B-OH) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |

| ~1625 | Medium | C=C stretch (vinylic and aromatic) |

| ~1420 | Medium | O-H bend (in-plane, carboxylic acid) |

| ~1350 | Strong | B-O stretch |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~980 | Strong | =C-H bend (out-of-plane, trans-vinylic) |

| ~840 | Strong | C-H bend (out-of-plane, para-disubstituted benzene) |

| ~750 | Medium | B-C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Type | Notes |

| 192.06 | [M]⁺˙ | Molecular ion (in EI) |

| 191.05 | [M-H]⁻ | Deprotonated molecule (negative ESI) |

| 173.05 | [M-H₂O]⁺˙ | Loss of water from the boronic acid |

| 147.05 | [M-COOH]⁺ | Loss of the carboxyl group |

| 129.04 | [M-COOH-H₂O]⁺ | Subsequent loss of water |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below. These are general procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected solubility of the compound and to allow for the observation of exchangeable protons (-COOH and -B(OH)₂).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the sensitivity of the instrument.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes to observe the molecular ion and key fragments.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

-

Workflow Visualization

The logical workflow for the comprehensive spectral analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carboxyvinyl Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of carboxyvinyl phenylboronic acid, with a focus on the common isomers: 2-(2-carboxyvinyl)phenylboronic acid and 4-(trans-2-carboxyvinyl)phenylboronic acid. This document delves into their synthesis, characterization, and key biological interactions, presenting data in a structured format to facilitate research and development.

Physical and Chemical Properties

Carboxyvinyl phenylboronic acids are organic compounds containing a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a carboxyvinyl group (-CH=CH-COOH). These bifunctional molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by each functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors and drug delivery systems. The carboxyvinyl group provides a site for further chemical modification and can influence the molecule's electronic properties and biological activity.

A summary of the key physical and chemical properties for two common isomers is presented in the table below.

| Property | 2-(2-carboxyvinyl)phenylboronic acid | 4-(trans-2-carboxyvinyl)phenylboronic acid |

| Molecular Formula | C₉H₉BO₄[1] | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol [1] | 191.98 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 170-172 °C[2] | 187-193 °C |

| pKa (Predicted) | 4.44 ± 0.10[2] | Not available |

| Solubility | Sparingly soluble in water. | Not available |

| Storage Temperature | 2-8°C |

Experimental Protocols

General Synthesis of Phenylboronic Acids

The synthesis of phenylboronic acids can be achieved through several methods. A common approach involves the use of a Grignard reagent.[3]

Grignard Reagent Method:

-

Formation of the Grignard Reagent: An aryl halide (e.g., a brominated precursor to the desired carboxyvinyl phenylboronic acid) is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding aryl magnesium halide.

-

Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the phenylboronic acid.

Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of various substituted phenylboronic acids.[4]

Characterization Methods

The structural confirmation and purity assessment of carboxyvinyl phenylboronic acids are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are crucial for structural elucidation. ¹H NMR provides information about the protons on the phenyl ring and the vinyl group.[5][6] ¹¹B NMR is particularly useful for confirming the presence of the boronic acid group and studying its interactions.[7][8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the boronic acid and carboxylic acid, the C=C stretch of the vinyl group, and the C=O stretch of the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. High-sensitivity LC-MS/MS methods can be developed for the quantification of boronic acids.[10][11][12]

Biological Interactions and Applications

While direct involvement in specific signaling pathways is not extensively documented for carboxyvinyl phenylboronic acids, their unique chemical properties make them valuable tools for interacting with biological systems in other ways.

Enzyme Inhibition

Phenylboronic acid derivatives are known to act as inhibitors of certain enzymes, particularly serine proteases like β-lactamases.[13][14] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis and thereby inhibiting the enzyme's activity.[15]

Caption: Phenylboronic acid inhibiting a serine β-lactamase.

Targeted Drug Delivery

The ability of phenylboronic acids to bind to diols is exploited in targeted drug delivery systems. Many cancer cells overexpress sialic acid residues on their surface, which contain cis-diol functionalities.[16] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these sialic acid residues, leading to enhanced accumulation of the therapeutic agent at the tumor site and potentially reducing off-target toxicity.[16][17]

Caption: Phenylboronic acid-mediated targeting of cancer cells.

Conclusion

Carboxyvinyl phenylboronic acids are versatile molecules with a rich chemistry that enables a wide range of applications, particularly in the biomedical field. Their physical and chemical properties, governed by the interplay of the boronic acid and carboxyvinyl functional groups, allow for their use as enzyme inhibitors and in targeted drug delivery systems. Further research into the synthesis of specific isomers and a deeper understanding of their biological interactions will undoubtedly unlock new therapeutic and diagnostic opportunities.

References

- 1. 2-(2-Carboxyvinyl)benzeneboronic acid | C9H9BO4 | CID 6158001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-CARBOXYVINYL)BENZENEBORONIC ACID CAS#: 374105-86-9 [amp.chemicalbook.com]

- 3. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scirp.org [scirp.org]

- 11. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern chemistry and drug discovery. Their unique electronic properties and reactivity have positioned them as critical building blocks in organic synthesis and as key pharmacophores in a variety of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this versatile class of molecules, with a focus on their synthesis, physicochemical properties, and mechanisms of action.

A Historical Perspective: From Frankland to Suzuki

The journey of boronic acids began in 1860 when English chemist Edward Frankland first reported their synthesis. However, for nearly a century, these compounds remained largely a curiosity. The landscape began to change dramatically in the latter half of the 20th century. A pivotal moment arrived in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds, offering a mild, versatile, and functional-group-tolerant method for the synthesis of biaryls, a common motif in pharmaceuticals. The significance of this discovery was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."

The advent of the Suzuki-Miyaura coupling propelled substituted phenylboronic acids into the limelight, transforming them from niche reagents into mainstream synthetic intermediates. This newfound importance spurred extensive research into their synthesis, properties, and applications, particularly in the field of medicinal chemistry.

Synthesis of Substituted Phenylboronic Acids: Key Methodologies

The preparation of substituted phenylboronic acids can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the functional groups present.

Grignard and Organolithium Routes

One of the most established methods involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This approach is versatile and allows for the introduction of a wide range of substituents on the phenyl ring.

General Reaction Scheme:

Suzuki-Miyaura Coupling

While primarily known for its use of boronic acids, the Suzuki-Miyaura coupling can also be employed for their synthesis. This is typically achieved by reacting a dihalobenzene with a diboron reagent in the presence of a palladium catalyst.

C-H Activation/Borylation

More recent advancements have focused on the direct borylation of aromatic C-H bonds. These methods, often catalyzed by transition metals like iridium or rhodium, offer a more atom-economical approach to synthesizing substituted phenylboronic acids, avoiding the need for pre-functionalized starting materials.

Quantitative Data Summary

The physicochemical properties of substituted phenylboronic acids are crucial for their application, particularly in drug design. The electronic nature and position of the substituent on the phenyl ring significantly influence properties such as acidity (pKa) and biological activity (e.g., enzyme inhibition constant, Ki).

Acidity (pKa) of Substituted Phenylboronic Acids

The pKa of the boronic acid moiety is a critical parameter, especially in the design of sensors and in understanding their behavior in biological systems. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

| Substituent | Position | pKa |

| H | - | 8.83 |

| 4-CH3 | para | 9.14 |

| 4-OCH3 | para | 9.35 |

| 4-F | para | 8.53 |

| 4-Cl | para | 8.51 |

| 4-Br | para | 8.49 |

| 4-CN | para | 7.84 |

| 4-NO2 | para | 7.08 |

| 3-CH3 | meta | 8.95 |

| 3-OCH3 | meta | 8.80 |

| 3-F | meta | 8.35 |

| 3-Cl | meta | 8.29 |

| 3-Br | meta | 8.27 |

| 3-CN | meta | 7.80 |

| 3-NO2 | meta | 7.20 |

| 2-CH3 | ortho | 8.90 |

| 2-F | ortho | 8.10 |

| 2-Cl | ortho | 8.00 |

Note: These are approximate values and can vary depending on the experimental conditions.

Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against Serine Proteases

Substituted phenylboronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The Ki value is a measure of the inhibitor's potency.

| Enzyme | Inhibitor | Ki (µM) |

| Chymotrypsin | Phenylboronic acid | 196 |

| Chymotrypsin | 4-Fluorophenylboronic acid | 120 |

| Chymotrypsin | 4-Nitrophenylboronic acid | 25 |

| Subtilisin | Phenylboronic acid | 229 |

| Subtilisin | 3-Nitrophenylboronic acid | 10.4 |

| Thrombin | 3-Amidinophenylboronic acid | 0.015 |

Note: These values are illustrative and can vary based on the specific enzyme and assay conditions.

Detailed Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for the synthesis of key substituted phenylboronic acids are outlined below.

Synthesis of 4-Carboxyphenylboronic Acid

Materials:

-

4-Bromobenzoic acid

-

Magnesium turnings

-

Iodine (crystal)

-

Dry tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine.

-

Add a solution of 4-bromobenzoic acid in dry THF to the dropping funnel and add it dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

After the addition is complete, reflux the mixture for 2 hours to ensure the formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate dropwise to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-carboxyphenylboronic acid.

Synthesis of 3-Aminophenylboronic Acid

Materials:

-

3-Bromoaniline

-

n-Butyllithium (in hexanes)

-

Dry tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromoaniline in dry THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium to the cooled solution and stir for 1 hour at -78 °C.

-

Add triisopropyl borate dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench with 2 M hydrochloric acid.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-aminophenylboronic acid.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in pain, inflammation, and anxiety. Substituted phenylboronic acids can act as potent, reversible inhibitors of FAAH. The following diagram illustrates the interaction of a phenylboronic acid inhibitor with the catalytic triad of FAAH.

Caption: Phenylboronic acid inhibiting FAAH.

Experimental Workflow: Synthesis and Purification of a Substituted Phenylboronic Acid

The following diagram outlines a typical workflow for the laboratory synthesis and purification of a substituted phenylboronic acid.

Caption: Synthesis and purification workflow.

This guide provides a foundational understanding of the discovery, synthesis, and application of substituted phenylboronic acids. The continued exploration of this remarkable class of compounds promises to yield further innovations in organic synthesis, materials science, and the development of novel therapeutics.

Theoretical Underpinnings and Practical Applications of 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Carboxyvin-2-YL)phenylboronic acid, also known as (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid or 4-boronocinnamic acid, is an organic compound that merges the structural features of cinnamic acid and phenylboronic acid. This unique combination imparts a range of theoretical properties and potential applications in drug development, diagnostics, and material science. The cinnamic acid moiety is a well-known pharmacophore found in numerous biologically active compounds, while the phenylboronic acid group is recognized for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensor technology and targeted drug delivery. This technical guide provides a comprehensive overview of the theoretical studies, potential experimental protocols, and applications related to this compound.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be derived from its chemical structure and data available from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C9H9BO4 | PubChem CID: 5288001[1] |

| Molecular Weight | 191.98 g/mol | PubChem CID: 5288001[1] |

| CAS Number | 159896-15-8 | Santa Cruz Biotechnology[2] |

| Synonyms | (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid, 4-(E-2-Carboxyvinyl)benzeneboronic acid, 4-Boronocinnamic acid | MolPort[3] |

| Physical State | Solid | |

| Melting Point | 222-224 °C | ChemicalBook[4] |

| Storage Temperature | 2-8°C | ChemicalBook[4] |

Theoretical Framework and Potential Applications

The bifunctional nature of this compound underpins its theoretical potential in several key areas of research and development.

Targeted Drug Delivery in Oncology

Phenylboronic acid (PBA) and its derivatives are known to interact with sialic acid (SA), which is often overexpressed on the surface of cancer cells.[5][6][7] This interaction provides a mechanism for targeted drug delivery. This compound can theoretically be incorporated into larger drug delivery systems, such as nanoparticles or polymers, to target cancer cells.

Caption: Targeted drug delivery workflow using this compound.

Glucose-Responsive Systems for Diabetes Management

The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.[8][9] This property is the basis for the development of glucose-sensing technologies and glucose-responsive insulin delivery systems. This compound could be integrated into hydrogels or other polymer matrices that change their physical properties (e.g., swelling or fluorescence) in response to varying glucose concentrations.[8][10]

Caption: Glucose sensing mechanism via PBA-diol interaction leading to matrix swelling.

Antimicrobial and Enzyme Inhibition Potential

Cinnamic acid and its derivatives have been extensively studied for their broad-spectrum antimicrobial and enzyme inhibitory activities.[11][12] The vinyl-carboxy group of this compound suggests that it may also possess such properties. Boronic acids themselves are a class of enzyme inhibitors, with some being investigated as inhibitors of metallo-β-lactamases.[13][14] The dual functionality of this molecule makes it a candidate for the development of novel antimicrobial agents or enzyme inhibitors.

Experimental Protocols (Generalized)

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and is commonly used for the synthesis of biaryls and vinyl-substituted aromatics.[15][16][17] A plausible synthetic route for this compound could involve the coupling of 4-boronobenzoic acid with a vinyl-containing coupling partner.

Caption: Generalized Suzuki-Miyaura coupling reaction for synthesis.

Generalized Protocol:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 4-bromocinnamic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a suitable solvent (e.g., a mixture of toluene and water).

-

Add the boronic acid or ester (e.g., bis(pinacolato)diboron).

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis via Heck Reaction

The Heck reaction is another powerful method for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[18]

Generalized Protocol:

-

Combine the aryl halide (e.g., 4-iodophenylboronic acid), an alkene (e.g., acrylic acid or an ester thereof), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent.

-

Heat the mixture under an inert atmosphere, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and filter off any solids.

-

Perform an appropriate workup, which may include extraction and washing.

-

Purify the product using column chromatography or recrystallization.

Evaluation of Antimicrobial Activity (Broth Microdilution)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Characterization Data (Predicted and Analogous Compounds)

While specific, published spectroscopic data for this compound is scarce, data for analogous compounds can provide an indication of expected spectral features.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm), vinylic protons (approx. 6.5-7.8 ppm, showing coupling), and a broad singlet for the boronic acid protons (variable). |

| ¹³C NMR | Aromatic and vinylic carbon signals (approx. 120-150 ppm), and a signal for the carboxylic acid carbon (approx. 165-175 ppm). |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, from carboxylic acid and boronic acid), C=O stretching (from carboxylic acid), C=C stretching (from alkene and aromatic ring), and B-O stretching. |

Conclusion and Future Perspectives

This compound represents a molecule of significant theoretical interest at the intersection of medicinal chemistry and material science. Its dual functionality as a cinnamic acid derivative and a phenylboronic acid suggests a wide range of potential applications, from targeted cancer therapeutics and glucose-responsive systems to novel antimicrobial agents. However, the full potential of this compound remains largely unexplored, as evidenced by the limited availability of specific experimental data in the public domain.

Future research should focus on the development of robust and scalable synthetic routes to make this compound more accessible to the research community. In-depth biological evaluation is crucial to validate its theoretical potential as an anticancer, antidiabetic, or antimicrobial agent. Furthermore, computational studies could provide valuable insights into its binding mechanisms with biological targets and guide the design of more potent and selective derivatives. The exploration of its use as a building block in the synthesis of more complex molecules and materials also presents a promising avenue for future investigation. As our understanding of the unique properties of boronic acids continues to grow, molecules like this compound are likely to play an increasingly important role in the development of next-generation diagnostics and therapeutics.

References

- 1. This compound | C9H9BO4 | CID 5288001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid | 151169-68-5; 159896-15-8 | Buy Now [molport.com]

- 4. 4-(2-CARBOXYVINYL)BENZENEBORONIC ACID CAS#: 159896-15-8 [amp.chemicalbook.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]

- 10. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: 4-(Carboxyvin-2-YL)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction